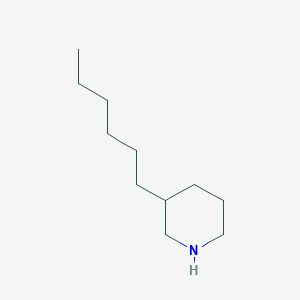

3-Hexylpiperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. ontosight.airesearchgate.netnih.gov This structural motif is not only prevalent in numerous natural products, particularly alkaloids, but also serves as an exceptionally important building block in the synthesis of medicinal agents. researchgate.netnih.gov The significance of the piperidine scaffold is underscored by its presence in a vast array of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA); in 2014, for instance, 59% of approved small-molecule drugs contained a nitrogen heterocycle, with piperidine being the most common. researchgate.net

Derivatives of piperidine exhibit a broad spectrum of biological activities, making them valuable in drug discovery. researchgate.net These compounds have been successfully developed as analgesics, antipsychotics, antihistamines, anticancer agents, and CNS modulators. researchgate.nettandfonline.com The versatility of the piperidine framework allows it to be functionalized in various ways, influencing its interaction with biological targets like enzymes, receptors, and ion channels. ontosight.aiontosight.ai Its structural properties make it a frequent choice for constructing molecules with desired pharmacological profiles, leading to its inclusion in over 70 commercialized drugs. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry due to the high demand for these compounds in the pharmaceutical industry. nih.gov

Overview of 3-Hexylpiperidine within the Piperidine Class

Within the broad class of piperidine compounds, this compound represents a simple alkyl-substituted derivative. As a substituted piperidine, its chemical properties are defined by the foundational piperidine ring and the attached hexyl group at the 3-position. The basicity of the molecule is conferred by the nitrogen atom in the ring, while the six-carbon alkyl chain contributes to its lipophilicity. ontosight.ai

While academic research on this compound as a standalone compound is not extensively detailed in public literature, its structural framework is incorporated into more complex molecules investigated for specific therapeutic purposes. For example, derivatives such as 3-(4-Amino-phenyl)-3-hexyl-piperidine-2,6-dione have been synthesized and evaluated for their activity as inhibitors of fibroblast growth factor receptors (FGFRs) and for their potential in inhibiting mammary tumors. ontosight.aiidrblab.net This demonstrates the role of the this compound core as a scaffold for developing targeted therapeutic agents.

Table 1: Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13603-23-1 bldpharm.com |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

Table 2: Research on this compound Derivatives This table is interactive. Click on the headers to sort.

| Derivative Name | Research Focus | Potential Application |

| 3-(4-Amino-phenyl)-3-hexyl-piperidine-2,6-dione | Potent inhibitor of fibroblast growth factor receptors (FGFRs) ontosight.ai | Cancer therapy ontosight.ai |

| 3-(4-Amino-phenyl)-3-hexyl-piperidine-2,6-dione | Inhibition of mammary tumors idrblab.net | Breast Cancer Treatment idrblab.net |

| 1-([1,1'-Biphenyl]-4-ylmethyloxy)hexyl)piperidine | Ligand for Histamine (B1213489) H3 Receptor ppm.edu.pl | Neurological disorders |

Historical Context and Evolution of 3-Substituted Piperidine Research

The synthesis of the piperidine core has been a subject of chemical research for over a century, with early examples of multicomponent reactions to form piperidine fragments dating back to 1897. nih.gov The hydrogenation of pyridine (B92270) and its derivatives has historically been a fundamental method for producing piperidines. nih.gov However, the synthesis of specifically 3-substituted piperidines, especially as single, pure enantiomers, has presented a significant and long-standing challenge for synthetic chemists. snnu.edu.cnnih.gov

The importance of accessing enantiomerically pure 3-substituted piperidines is driven by their prevalence in biologically active molecules and approved drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. snnu.edu.cnnih.gov Drugs such as Niraparib (an anticancer agent) and Preclamol (an antipsychotic agent) feature a chiral 3-substituted piperidine core, highlighting the need for precise stereochemical control during synthesis. snnu.edu.cnnih.gov

Historically, methods often relied on lengthy synthetic routes or the use of stoichiometric chiral building blocks. nih.gov The evolution of this field has been marked by the pursuit of more efficient and highly selective catalytic methods. While a generally applicable asymmetric route remained elusive for some time, recent decades have seen significant progress. snnu.edu.cn Modern approaches increasingly rely on advanced strategies such as the catalytic enantioselective functionalization of pyridine precursors. snnu.edu.cnnih.gov Key developments include rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines and chemo-enzymatic methods that use a combination of chemical reduction and enzyme cascades to produce stereo-enriched 3-substituted piperidines. snnu.edu.cnresearchgate.netacs.org These advanced methods provide more direct access to these valuable chiral building blocks, overcoming previous limitations and facilitating the discovery and development of new pharmaceuticals. snnu.edu.cnresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

3-hexylpiperidine |

InChI |

InChI=1S/C11H23N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11-12H,2-10H2,1H3 |

InChI Key |

NYTHXDHDPRNOFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexylpiperidine and Its Derivatives

General Approaches to Substituted Piperidines

The construction of the piperidine (B6355638) ring can be broadly categorized into methods that build the ring from acyclic precursors and those that modify a pre-existing piperidine or pyridine (B92270) ring. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the synthesis of piperidine rings. One historical yet effective method involves the cyclization of haloamines. For instance, 5-chloro-pentylamine can undergo intramolecular nucleophilic substitution in the presence of a base to form the piperidine ring. odu.edu This fundamental approach has been adapted to produce various 3-alkylpiperidines. odu.edu

A more contemporary example involves the intramolecular cyclization/reduction cascade of halogenated amides. mdpi.com In this method, activation of an amide substrate with an agent like trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution, can yield piperidines. mdpi.com Another approach is the aza-Prins cyclization, where N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid catalyst to form a 4-halopiperidine, which can be further modified. organic-chemistry.org

A notable method for synthesizing 3- and 2,3-disubstituted piperidines utilizes an intramolecular nitrone cycloaddition. acs.org This approach, starting from commercially available γ-butyrolactone or 1,4-butanediol, proceeds with high regio- and diastereoselectivity. acs.org

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Product Type |

| Haloamine Cyclization | 5-halopentylamine derivatives | Base | Substituted piperidines |

| Halogenated Amide Cascade | Halogenated amides | Trifluoromethanesulfonic anhydride, reducing agent | Substituted piperidines |

| Aza-Prins Cyclization | N-tosyl homoallylamine, carbonyl compound | Lewis acid (e.g., AlCl3) | 4-halopiperidines |

| Intramolecular Nitrone Cycloaddition | N-alkenyl nitrone enoate (from γ-butyrolactone) | - | 3- and 2,3-disubstituted piperidines |

Ring Functionalization of Pre-formed Piperidine Systems

Direct functionalization of a pre-formed piperidine ring offers an alternative and often more convergent route to substituted derivatives. However, achieving regioselectivity, particularly at the C3 position, can be challenging due to the electronic properties of the ring. nih.govd-nb.info

One strategy to overcome this involves an indirect approach. For instance, asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane, can yield 3-substituted piperidines. nih.govd-nb.info This method avoids direct C-H functionalization at the less reactive C3 position. nih.govd-nb.info

Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization of piperidines. nih.govthieme-connect.com The regioselectivity of these reactions can often be controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.gov While C2 and C4 functionalization can be achieved directly, C3 substitution often requires the indirect cyclopropanation route. thieme-connect.com

Enantioselective Synthesis of 3-Substituted Piperidines

The synthesis of enantiomerically pure 3-substituted piperidines is of paramount importance for the development of chiral drugs. nih.govacs.org Several advanced strategies have been developed to achieve high levels of stereocontrol.

Catalytic Asymmetric Reductive Heck Reactions (e.g., Rhodium-catalyzed)

A highly effective method for the enantioselective synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This cross-coupling approach utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate derivative to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) intermediate furnishes the desired enantioenriched 3-substituted piperidine. snnu.edu.cnnih.govacs.org

This methodology involves a three-step process:

Partial reduction of pyridine to a dihydropyridine (B1217469) derivative. snnu.edu.cnnih.govacs.org

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine. snnu.edu.cnnih.govacs.org

A final reduction step to yield the saturated piperidine ring. snnu.edu.cnnih.govacs.org

The reaction exhibits broad functional group tolerance and has been successfully applied to the synthesis of precursors for clinically relevant molecules. snnu.edu.cnnih.gov

| Parameter | Details |

| Reaction Type | Rhodium-catalyzed asymmetric reductive Heck |

| Key Reactants | Aryl/vinyl boronic acids, Phenyl pyridine-1(2H)-carboxylate |

| Intermediate | 3-substituted tetrahydropyridine |

| Final Product | Enantioenriched 3-substituted piperidine |

| Key Advantages | High yield, excellent enantioselectivity, broad functional group tolerance |

Chemo-enzymatic Dearomatization Strategies

Chemo-enzymatic methods provide a powerful and sustainable approach to the asymmetric synthesis of substituted piperidines. researchgate.netnih.govacs.orgnih.govresearchgate.net A notable strategy involves the dearomatization of activated pyridines. researchgate.netnih.govacs.orgnih.gov

This approach combines chemical synthesis with biocatalysis. The key step is a stereoselective one-pot cascade reaction involving an amine oxidase and an ene-imine reductase. researchgate.netnih.govacs.org This enzymatic cascade converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.netnih.gov This method has proven effective in the synthesis of key intermediates for several pharmaceutical agents. researchgate.netnih.govacs.orgnih.gov

The process generally involves:

Chemical synthesis of an activated pyridine derivative.

Conversion to an N-substituted tetrahydropyridine.

A one-pot enzymatic cascade using an amine oxidase and an ene-imine reductase to achieve stereoselective reduction. nih.gov

Stereoselective Alkylation and Carbon-Carbon Bond Formation

Stereoselective alkylation provides a direct route to introduce substituents onto the piperidine ring with control over the stereochemistry. One approach involves the regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides. acs.org This reaction can produce C2-alkylated or trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org

Another method for achieving 3-substitution is through the rearrangement of 2-substituted 3-bromopiperidines, which can be formed via an enantioselective bromocyclization of olefinic amides. rsc.org The diastereoselective alkylation of chiral hydrazones has also been employed for the synthesis of 3-substituted piperidines. marz-kreations.com

Furthermore, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives can be achieved starting from 2-pyridone. znaturforsch.com After N-galactosylation and silylation, nucleophilic addition of organometallic reagents occurs with high regio- and stereoselectivity. znaturforsch.com Electrophilic attack on the enolate of the resulting N-galactosyl-2-piperidones allows for the stereoselective introduction of a substituent at the 3-position. znaturforsch.com

| Alkylation Strategy | Starting Material | Key Reagent | Intermediate/Product |

| Grignard Addition | Pyridine-N-oxide | Alkyl Grignard reagent | C2-alkylated or trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridine |

| Bromocyclization/Rearrangement | Olefinic amide | Brominating agent, catalyst | 2-substituted 3-bromopiperidine |

| Chiral Hydrazone Alkylation | Chiral aldehyde hydrazone | Alkylating agent | Diastereomerically enriched substituted hydrazone |

| Pyridone Derivatization | 2-Pyridone | Organometallic reagent, electrophile | 3-substituted and 3,4-disubstituted piperidin-2-ones |

Specific Synthetic Routes Incorporating the Hexyl Moiety

The introduction of a hexyl chain at the 3-position of the piperidine ring is a key synthetic challenge. Several methodologies have been effectively employed to achieve this transformation.

Grignard reactions represent a fundamental approach for forming new carbon-carbon bonds. pressbooks.pub In the context of 3-hexylpiperidine synthesis, a Grignard reagent, specifically hexylmagnesium bromide (HexylMgBr), can be reacted with a suitable piperidine-based electrophile. researchgate.netlibretexts.org For instance, the addition of a Grignard reagent to a nitrone derived from a piperidine precursor can introduce the hexyl group at the desired position. researchgate.net The reaction of an alkyl halide with magnesium in an ether solvent, such as diethyl ether, is the standard method for preparing the Grignard reagent. pressbooks.publibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic carbon center of the piperidine precursor. pressbooks.puborganicchemistrytutor.com For example, reacting a ketone with a Grignard reagent is a common method to produce a tertiary alcohol. pressbooks.pub The versatility of Grignard reagents allows for their use with various carbonyl compounds, including aldehydes and ketones, to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com They can also react with epoxides, leading to the formation of alcohols. youtube.com

A practical approach to synthesizing 3-alkylpiperidines involves a two-step sequence that starts with the directed ortho-metalation of a pyridine derivative, followed by quenching with a carbonyl compound and subsequent catalytic hydrogenation. researchgate.net This method has proven to be robust and efficient for producing sp3-rich 3-(cyclo)alkylpiperidines on a multigram scale. researchgate.net

| Reactants | Reagent | Product Type | Reference |

|---|---|---|---|

| Aldehyde | Grignard Reagent | Secondary Alcohol | masterorganicchemistry.com |

| Ketone | Grignard Reagent | Tertiary Alcohol | pressbooks.pubmasterorganicchemistry.com |

| Epoxide | Grignard Reagent | Alcohol | youtube.com |

| Nitrone | Hexylmagnesium Bromide | Hexylated Piperidine Precursor | researchgate.net |

Modern cross-coupling reactions offer powerful tools for the derivatization of the this compound scaffold. These methods provide a high degree of functional group tolerance and are often conducted under mild conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orgtcichemicals.com This reaction is widely used to create carbon-carbon bonds for synthesizing a variety of compounds, including substituted biphenyls. wikipedia.org The general mechanism involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction typically requires a base to facilitate the transmetalation step. tcichemicals.com While palladium catalysts are most common, nickel catalysts have also been shown to be effective, particularly for less reactive aryl chlorides. tcichemicals.com

For the derivatization of this compound, a halogenated derivative of this compound could be coupled with various boronic acids to introduce diverse substituents. The development of highly active palladium catalysts has enabled these reactions to be employed even on an industrial scale. nih.gov

Nickel-catalyzed Photoredox Coupling:

Nickel-catalyzed photoredox dual catalysis has emerged as a transformative method for forming carbon-carbon bonds under exceptionally mild conditions. nih.govnih.gov This approach combines a nickel catalyst with a photocatalyst that, upon irradiation with visible light, can generate radical intermediates. nih.gov These radicals can then engage in a nickel-catalyzed cross-coupling cycle. nih.gov This methodology is particularly advantageous for its remarkable functional group compatibility. nih.gov

In the context of piperidine derivatives, this strategy can be used for the α-arylation of trialkylamines. nih.gov A nickel/photoredox dual catalysis system can achieve site-selective N-Me arylation of N-methylpiperidine with high efficiency. nih.gov The reaction proceeds through the generation of an α-amino radical, which is then intercepted by a nickel complex to undergo cross-coupling. nih.gov This method has been successfully applied to the late-stage functionalization of complex pharmaceutical compounds. nih.gov

| Reaction Type | Catalyst System | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complex and a base | Forms C-C bonds between organoborons and organohalides. | Derivatization by coupling with various boronic acids. | wikipedia.orgtcichemicals.com |

| Nickel-catalyzed Photoredox Coupling | Nickel catalyst and a photocatalyst (e.g., 4CzIPN) | Mild conditions, high functional group tolerance, radical-mediated. | α-Arylation and other C-H functionalizations. | nih.govnih.gov |

Development of Scalable and Industrially Applicable Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and cost-effective processes.

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing byproducts. For nickel/photoredox catalyzed reactions, screening of various parameters is standard practice. For instance, in the N-Me arylation of N-methylpiperidine, optimal conditions were identified as using NiCl2(dtbbpy)(H2O)4 as the nickel catalyst, 4CzIPN as the organic photocatalyst, and Na2CO3 as the base in dioxane under blue LED irradiation. nih.gov This optimization led to a significant isolated yield of the desired product. nih.gov The catalyst loading is another critical factor; in some cases, reducing the nickel catalyst loading from 5 mol% to 2 mol% did not compromise the efficiency of the reaction. nih.gov

In the context of industrial synthesis, continuous flow reactors are increasingly being used as they allow for precise control over reaction parameters like temperature and mixing, which is especially important for exothermic reactions.

Process efficiency is a key driver in industrial chemistry. This involves reducing the number of synthetic steps, minimizing waste, and using readily available and less hazardous reagents. news-medical.net Recent advancements in piperidine synthesis have focused on streamlining multi-step processes into more concise routes. news-medical.net For example, combining biocatalytic C-H oxidation with radical cross-coupling has been shown to reduce a 7-17 step synthesis of high-value piperidines to just 2-5 steps. news-medical.net

The choice of reagents is also critical. Eliminating hazardous reagents, such as potassium cyanide, is a significant step towards safer and more environmentally friendly industrial processes. google.com Furthermore, the development of methods that avoid expensive precious metal catalysts like palladium by using more abundant and cheaper metals such as nickel is a key area of research. tcichemicals.comnews-medical.net The use of electroreductive cyclization in a flow microreactor is another innovative approach that offers a green and efficient synthesis of piperidine derivatives by eliminating the need for toxic or expensive reagents. beilstein-journals.org

Structural Insights and Stereochemical Aspects

Conformational Analysis of the 3-Hexylpiperidine Ring System

The this compound molecule, like other saturated six-membered heterocycles, is not planar. To minimize angular and torsional strain, the piperidine (B6355638) ring predominantly adopts a chair conformation. scribd.com In this conformation, the substituents on the carbon atoms can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For this compound, two principal chair conformations are in equilibrium: one with the hexyl group in the equatorial position and the other with the hexyl group in the axial position. The conformation where the bulky hexyl group occupies the equatorial position is significantly more stable. ucalgary.ca This preference is due to the avoidance of steric strain that arises from 1,3-diaxial interactions. ucalgary.ca When the hexyl group is in the axial position, it experiences steric hindrance from the axial hydrogen atoms at the C5 position and the hydrogen on the nitrogen atom (if present). These destabilizing interactions are minimized when the substituent is in the more spacious equatorial position. ucalgary.calumenlearning.com

Impact of the 3-Substitution on Piperidine Ring Conformation

The presence of a substituent at the C3 position has a notable impact on the geometry of the piperidine ring. The introduction of an alkyl group, such as hexyl, can cause a flattening of the ring in the vicinity of the substitution, specifically around the C2-C3 bond. asianpubs.org

The size of the substituent is a critical factor. As the steric bulk of the 3-alkyl group increases, the conformational landscape can be altered. While a simple chair conformation is typical, a very large substituent could potentially distort this, leading to a twisted chair or even a boat conformation to alleviate steric strain. asianpubs.org However, for a hexyl group, the chair conformation with the substituent in the equatorial position remains the most favorable arrangement.

The energetic preference for the equatorial position is quantified by the conformational free energy, or A-value, which represents the energy difference between the axial and equatorial conformers. scribd.com Larger A-values indicate a stronger preference for the equatorial position. The table below shows A-values for various substituents, illustrating the general trend that larger groups have a greater preference for the equatorial position to minimize steric strain.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

This table illustrates the general principle of A-values, which quantify the preference of a substituent for the equatorial position on a cyclohexane (B81311) ring, a principle that is directly applicable to the piperidine ring system. scribd.comlumenlearning.com The hexyl group's A-value would be expected to be similar to other straight-chain alkyl groups like ethyl.

Stereoisomerism and Enantiomeric Purity in this compound Derivatives

The carbon atom at position 3 of the this compound ring is bonded to four different groups: a hydrogen atom, a hexyl group, the C2 carbon of the ring, and the C4 carbon of the ring. This makes the C3 atom a stereogenic center, meaning that this compound is a chiral molecule. pdx.edu As a result, it can exist as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.comcanada.ca These enantiomers are designated as (R)-3-hexylpiperidine and (S)-3-hexylpiperidine based on the Cahn-Ingold-Prelog priority rules.

Enantiomers have identical physical properties such as boiling point and density, but they rotate the plane of polarized light in equal and opposite directions. pdx.edu A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. masterorganicchemistry.com

In many applications, particularly in drug discovery, it is common to work with a single enantiomer, as the two enantiomers can have different biological activities. canada.canih.gov The enantiomeric purity of a sample is a measure of the relative amounts of the two enantiomers. It is often expressed as enantiomeric excess (e.e.), which is defined as the percentage excess of the major enantiomer over the minor one. canada.camasterorganicchemistry.com

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = |(% major enantiomer - % minor enantiomer)|

For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90%. A completely pure sample of one enantiomer has an e.e. of 100%, while a racemic mixture has an e.e. of 0%. masterorganicchemistry.com The synthesis of enantiomerically pure or enriched 3-substituted piperidines can be achieved through methods like the resolution of racemic mixtures or by enantioselective synthesis. researchgate.netnih.gov

Analytical and Spectroscopic Methods for Stereochemical Assignment

Determining the specific three-dimensional structure of this compound, including its conformation and absolute configuration, requires a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for conformational analysis. nptel.ac.in In ¹H NMR, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. A large coupling constant (typically 10-13 Hz) between two protons on adjacent carbons is indicative of a diaxial relationship, confirming a chair conformation. asianpubs.org The chemical shifts of the ring protons and carbons in ¹³C NMR are also sensitive to their axial or equatorial orientation. asianpubs.org Advanced 2D NMR techniques such as COSY and NOESY can establish proton connectivity and through-space proximities, respectively, providing further detail on the relative stereochemistry. longdom.org

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of a this compound derivative can be grown, X-ray analysis can provide precise bond lengths, bond angles, and torsional angles. rsc.org For chiral molecules, it can also be used to determine the absolute configuration (R or S) unambiguously. nih.gov

Chiroptical Spectroscopy : Techniques that measure the differential interaction of chiral molecules with polarized light are crucial for assigning absolute configuration in solution.

Optical Rotation : Measuring the rotation of plane-polarized light is the classic method to differentiate enantiomers, but it does not directly yield the absolute configuration without a reference compound of known configuration. pdx.edu

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) : These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. mdpi.com

Chiral Chromatography : Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase to physically separate the enantiomers of a racemic mixture. sigmaaldrich.com This separation is essential for determining the enantiomeric excess (e.e.) of a sample and for obtaining enantiomerically pure compounds for further study. sigmaaldrich.com

Reactivity and Chemical Transformations of the 3 Hexylpiperidine Scaffold

N-Functionalization of the Piperidine (B6355638) Nitrogen Atomvulcanchem.com

The secondary amine of the piperidine ring is the most reactive site for many chemical transformations. This nitrogen atom acts as a nucleophile, readily reacting with various electrophiles. This reactivity allows for the straightforward synthesis of amides, carbamates, and N-alkylated derivatives, and it also necessitates the use of protecting groups during multi-step syntheses.

Formation of Amides, Carbamates, and Alkylated Derivativessigmaaldrich.comresearchgate.netnih.gov

The nucleophilic nitrogen of 3-hexylpiperidine can be readily modified through alkylation, acylation, and carbamoylation to yield a variety of substituted products.

N-Alkylation: The addition of an alkyl group to the piperidine nitrogen is a common transformation, typically achieved by reacting this compound with an alkyl halide. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the amine displaces the halide. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate or a non-nucleophilic amine like diisopropylethylamine (DIPEA) is often used. researchgate.net The reaction solvent is typically a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net Care must be taken as overalkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. researchgate.net

| Reagent Class | Example Reagent | Product | Typical Conditions |

| Alkyl Halide | Iodomethane (CH₃I) | 1-Methyl-3-hexylpiperidine | K₂CO₃, Acetonitrile, RT |

| Alkyl Halide | Benzyl (B1604629) Bromide | 1-Benzyl-3-hexylpiperidine | DIPEA, DMF, RT |

| Epoxide | Propylene Oxide | 1-(2-Hydroxypropyl)-3-hexylpiperidine | Methanol, Reflux |

N-Acylation (Amide Formation): Amides are readily formed by treating this compound with an acylating agent such as an acid chloride or acid anhydride. smolecule.comorientjchem.org The reaction is a nucleophilic acyl substitution. masterorganicchemistry.com For more complex or sensitive substrates, peptide coupling reagents (e.g., phosphonium (B103445) or uronium salts like PyBOP or HATU) can be employed to facilitate amide bond formation from a carboxylic acid. arkat-usa.org These methods are widely used in medicinal chemistry to introduce a vast array of functional groups. researchgate.net

| Acylating Agent | Example Reagent | Product | Typical Conditions |

| Acid Chloride | Acetyl Chloride | 1-Acetyl-3-hexylpiperidine | Triethylamine, DCM, 0°C to RT |

| Acid Anhydride | Acetic Anhydride | 1-Acetyl-3-hexylpiperidine | Pyridine (B92270) or Ultrasound, RT |

| Carboxylic Acid | Benzoic Acid | 1-Benzoyl-3-hexylpiperidine | HATU, DIPEA, DMF, RT |

Carbamate Formation: Carbamates can be synthesized through several routes. A common method involves reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. google.com Alternatively, reaction with an isocyanate will yield the corresponding substituted urea (B33335) or carbamate. organic-chemistry.org A two-step procedure can also be used where a starting alcohol is first activated, for example with 4-nitrophenyl chloroformate, and then reacted with the amine. mdpi.com

| Reagent | Example Reagent | Product Type | Typical Conditions |

| Chloroformate | Ethyl Chloroformate | Ethyl this compound-1-carboxylate | Na₂CO₃, DCM/H₂O |

| Isocyanate | Phenyl Isocyanate | 1-Phenyl-3-hexylpiperidine-1-carboxamide | Toluene, RT |

| Activated Alcohol | 4-Nitrophenyl carbonate intermediate | Carbamate derivative | Et₃N, CH₂Cl₂, RT mdpi.com |

Strategies for Nitrogen Protection and Deprotectionsigmaaldrich.comresearchgate.net

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be selectively removed later.

The most common protecting group for a secondary amine like this compound is the tert-butoxycarbonyl (Boc) group . nih.gov It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with aqueous phosphoric acid. organic-chemistry.org

Other protecting groups are also utilized depending on the required chemical stability. The benzyl (Bn) group, introduced via benzylation, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. The carbobenzyloxy (Cbz) group is also common and is removed under similar hydrogenolysis conditions or with strong acid. google.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl in Dioxane organic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) google.com |

| Benzyl | Bn | Benzyl Bromide | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

Functionalization and Derivatization of the Hexyl Side Chain

Modifying the hexyl side chain of this compound presents a different chemical challenge compared to N-functionalization. The alkyl chain consists of strong, non-activated C-H bonds, which are generally unreactive. However, modern synthetic methods allow for their functionalization.

A notable strategy involves the undirected borylation of terminal C-H bonds. nih.gov For instance, N-hexylpiperidine can react at the methyl group of the hexyl chain to form a terminal borylated product. nih.gov This transformation introduces a versatile boronate ester group, which can then be converted into a variety of other functionalities. For example, oxidation of the C-B bond can yield the corresponding primary alcohol, while amination or cross-coupling reactions can introduce nitrogen or carbon-based substituents. nih.gov

An alternative approach involves starting with a pre-functionalized piperidine. For example, if 3-(6-bromohexyl)piperidine were used as the starting material, the bromine atom could serve as a leaving group for nucleophilic substitution reactions. This would allow for the introduction of groups such as azides (which can be reduced to amines), thiols, or cyanides, drawing analogy from functionalization reactions on similar bromoalkyl chains. cmu.edu

| Reaction Type | Reagent(s) | Functional Group Introduced | Subsequent Product(s) |

| C-H Borylation | B₂(pin)₂, Catalyst | Boronate Ester (-Bpin) | Alcohol (-OH), Amine (-NH₂), Aryl group nih.gov |

| Nucleophilic Substitution (on bromo-hexyl analogue) | Sodium Azide (NaN₃) | Azide (-N₃) | Primary Amine (-NH₂) via reduction cmu.edu |

| Nucleophilic Substitution (on bromo-hexyl analogue) | Potassium Thioacetate | Thioacetate (-SAc) | Thiol (-SH) via reduction cmu.edu |

Reactivity of the Piperidine Ring Towards Electrophilic and Nucleophilic Reagentstandfonline.com

The saturated carbocyclic structure of the piperidine ring is relatively unreactive. Unlike aromatic or unsaturated systems, it does not readily undergo electrophilic addition or substitution reactions on the ring carbons. msu.edu The ring's reactivity is largely dictated by the nucleophilic nitrogen atom, as discussed previously.

However, the ring can be made to react under specific conditions. To achieve functionalization at a ring carbon, for example at the C-3 position, the ring's saturation must first be broken. One reported method involves converting the piperidine to an N-chloroamine, followed by dehydrohalogenation to generate a cyclic enamine (Δ¹-piperideine). odu.edu This enamine can then be deprotonated with a strong base to form an enamide anion, which is a powerful nucleophile. This anion can then react with electrophiles, such as alkyl halides, to achieve regioselective alkylation at the C-3 position. odu.edu

Direct nucleophilic attack on the carbons of the saturated piperidine ring is generally not feasible due to the absence of a suitable leaving group and the electron-rich nature of the ring. Such reactions would require the pre-installation of a leaving group on a ring carbon, a process that itself would require prior functionalization. The inherent stability of the C-C and C-H bonds of the cyclohexane (B81311) framework makes the ring resistant to attack by most nucleophiles under standard conditions. rammohancollege.ac.in Ring-opening reactions are also not characteristic of piperidines, unlike highly strained three-membered heterocycles like aziridines. nih.govnih.gov

| Ring State | Reagent Type | Reactivity / Outcome |

| Saturated | Electrophiles (e.g., Br₂) | Generally no reaction on the ring carbons msu.edu |

| Saturated | Nucleophiles (e.g., OH⁻) | No reaction on the ring carbons rammohancollege.ac.in |

| Unsaturated (as Enamide Anion) | Electrophiles (e.g., Alkyl Halide) | Alkylation at C3 position odu.edu |

Computational and Theoretical Investigations of 3 Hexylpiperidine and Analogues

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are pivotal in predicting how a ligand, such as a 3-Hexylpiperidine derivative, might bind to a biological target like a receptor or an enzyme. openaccessjournals.com These computational techniques simulate the interaction between a small molecule and a macromolecule, providing valuable information on binding affinity and orientation. openaccessjournals.com

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to predict the binding affinity and preferred orientation (binding mode) of a ligand within the active site of a target protein. openaccessjournals.com For instance, studies on piperidine (B6355638) derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) have utilized docking to compare the binding affinities of various analogues. dergipark.org.tr In one such study, donepezil (B133215) analogues with modified piperidine rings were evaluated, and the results suggested that certain derivatives could have high binding affinities towards the enzyme. dergipark.org.tr

The process often involves preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms that explore various possible binding poses and score them based on factors like intermolecular forces and geometric complementarity. openaccessjournals.com For example, in a study of piperidine derivatives as protein kinase B (Akt) inhibitors, molecular docking was a key component of a multi-faceted computational approach that also included 3D-QSAR and molecular dynamics simulations. benthamdirect.com The stability of the predicted ligand-receptor interactions under physiological conditions can be further assessed using molecular dynamics simulations, which provide a more dynamic picture of the binding event. benthamdirect.commdpi.com

The binding affinity of a ligand is often expressed as a dissociation constant (Ki) or an IC50 value, which represents the concentration of the ligand required to inhibit a biological process by 50%. For example, various N-alkyl-substituted (homo)piperidine ether derivatives have been evaluated for their affinity at the human histamine (B1213489) H3 receptor (hH3R), with Ki values determined through binding assays. dovepress.com These experimental values can then be correlated with docking scores to validate and refine the computational models.

Table 1: Examples of Binding Affinities for Piperidine Derivatives

| Compound/Derivative | Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 3-methylpiperidine derivative 6 | hH3R | Ki = 27.3 ± 15.1 nM | dovepress.com |

| 4-phenylsubstituted compound 6 | hH3R | Ki = 27.3 ± 15.1 nM | dovepress.com |

| 3-methylpiperidine derivative 12 | hH3R | Ki = 146.5 ± 65.3 nM | dovepress.com |

| Biphenylalkoxyamine derivatives | hH3R | Ki: 19-561 nM | mdpi.com |

| Compound 19 (E153) | hH3R | Ki = 33.9 nM | mdpi.com |

| Compound 19 (E153) | BuChE | IC50 = 590 nM | mdpi.com |

| (+/-)-9 | PCP binding sites | 582 nM | nih.gov |

| (+)-8 | PCP binding sites | 29,000 nM | nih.gov |

| (-)-8 | sigma sites | 1130 nM | nih.gov |

| 7 | sigma sites | 16,300 nM | nih.gov |

This table is for illustrative purposes and includes data for various piperidine derivatives, not specifically this compound, to demonstrate the type of data generated in such studies.

Analysis of Ligand-Receptor and Ligand-Enzyme Active Site Interactions

For example, in the context of HIV-1 protease inhibitors, molecular modeling of a piperidine-containing compound (22a) revealed several crucial hydrogen bonding interactions with residues Asp25, Ile50 (A chain), and Ile50 (B chain) in the enzyme's active site. nih.gov The study also highlighted numerous van der Waals interactions that contribute to the perfect fit of the inhibitor into the active site. nih.gov Similarly, in studies of piperidine derivatives as cyclophilin ligands, a key hydrogen bond was identified between the amide carbonyl oxygen of the ligand and the amide nitrogen of Asn102, which is crucial for recognition. ed.ac.uk The piperidine ring itself was found to fit into a well-defined hydrophobic pocket lined by residues such as Phe60, Met61, Phe113, and Leu122. ed.ac.uk

The analysis of these interactions is critical for understanding the structure-activity relationships (SAR) of a series of compounds. For instance, the stereochemistry of piperidine derivatives has been shown to be decisive for their potency as HIV-1 protease inhibitors, with (R)-piperidine derivatives exhibiting superior activity over their (S)-configured counterparts. nih.gov Such findings, derived from a combination of experimental data and computational analysis, are invaluable for the rational design of new and improved inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of molecules like this compound. These methods provide a deeper understanding of a molecule's structure, reactivity, and spectroscopic properties based on the principles of quantum mechanics. taylorandfrancis.commdpi.com

Electronic Structure, Frontier Molecular Orbitals, and Molecular Electrostatic Potential (MEP) Mapping

DFT calculations can be used to determine the electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals. researchgate.net Key to understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. bhu.ac.in An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in This information is crucial for predicting how a molecule will interact with other molecules, including biological targets, as it identifies potential sites for electrostatic interactions and hydrogen bonding. bhu.ac.in For example, the positive electrostatic potential is often predicted to be near hydrogen atoms. bhu.ac.in

Conformational Analysis and Energy Minimization

Molecules like this compound are flexible and can exist in various spatial arrangements or conformations. upenn.edu Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy. libretexts.org Quantum chemical methods, such as DFT, can be used to calculate the energies of different conformers and to perform energy minimization, a process that systematically alters the molecule's geometry to find its lowest energy state. jst.go.jpstanford.edu

For piperidine and its derivatives, the chair conformation is often the most stable due to reduced steric interactions. upenn.edu DFT calculations have been used to determine the equilibrium geometry of piperidine analogues, confirming that chair-like forms are the most stable conformations. jst.go.jp The energies of different conformers, such as chair and twisted-boat forms, can be calculated to understand their relative stabilities. upenn.edu This information is critical for docking studies, as the bioactive conformation of a ligand (the conformation it adopts when bound to its target) may not be its lowest energy conformation in solution. nih.gov Therefore, understanding the conformational landscape of a molecule is essential for accurate predictions of its biological activity.

Table 2: Illustrative Conformational Energy Data for Piperidine Analogues

| Isomer/Conformer | Method | Calculated Energy (hartrees) | Reference |

|---|---|---|---|

| cis-8 (chair-like) | DFT (ωB97X-D) | -2244.981485 | jst.go.jp |

| trans-9 (chair-like) | DFT (ωB97X-D) | -2244.976507 | jst.go.jp |

Note: 1 hartree = 627.510 kcal/mol. This table provides an example of the type of data generated from conformational analysis studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined biological activity. acs.org

For piperidine derivatives, QSAR studies have been successfully applied to model their activity as, for example, CCR5 antagonists. tandfonline.comscilit.com In a typical QSAR study, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), can be used to develop the QSAR models. tandfonline.com

The molecular descriptors used in QSAR can be of different types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Structural descriptors: Related to the molecular structure.

Physicochemical descriptors: Such as lipophilicity and electronic properties.

Spatial descriptors: Describing the 3D arrangement of the molecule. tandfonline.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), take into account the 3D properties of the molecules. benthamdirect.com These methods generate 3D fields around the molecules that represent their steric and electrostatic properties, which are then correlated with biological activity. benthamdirect.com For instance, 3D-QSAR models have been developed for piperidine derivatives as Protein Kinase B (Akt) inhibitors, providing insights into the structural requirements for their biological activity. benthamdirect.com The statistical quality of these models, indicated by parameters like Q² and R², demonstrates their reliability and predictive capability. benthamdirect.com

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and atoms. acs.orgaip.org These simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions by solving Newton's equations of motion for a system of atoms. aip.orgresearchgate.net For molecules like this compound, MD simulations can offer critical insights into its dynamic properties, which are fundamental to its chemical behavior and potential applications.

The dynamic nature of the piperidine ring and its substituents is a key determinant of its interaction with other molecules. The piperidine ring is not planar and typically exists in a chair conformation to minimize steric and torsional strain. asianpubs.org However, it can undergo conformational changes, such as ring inversion, and the presence of substituents significantly influences the energetics and kinetics of these processes. asianpubs.orgacs.org The 3-hexyl substituent, with its flexible alkyl chain, adds another layer of complexity to the molecule's dynamic behavior.

MD simulations can elucidate several key aspects of this compound's dynamic behavior:

Conformational Preferences: The simulations can determine the most stable conformations of the this compound molecule. This includes the orientation of the hexyl group (axial vs. equatorial) and the puckering of the piperidine ring. asianpubs.orgnih.gov The relative energies of different conformers can be calculated to predict their populations at a given temperature.

Ring Dynamics: The flexibility of the piperidine ring can be analyzed, including the rate of chair-to-chair interconversion. acs.org The presence of the 3-hexyl group is expected to influence this dynamic process. Studies on other 3-alkylpiperidines have shown that the size and nature of the alkyl group can affect the ring's geometry. asianpubs.org

Side-Chain Dynamics: The conformational flexibility of the hexyl chain itself is another important dynamic feature. MD simulations can track the rotation around the C-C bonds of the hexyl group, revealing its preferred spatial arrangements and how they are influenced by the piperidine ring.

Solvent Effects: The behavior of this compound in different solvent environments can be simulated to understand how intermolecular interactions with solvent molecules affect its conformation and dynamics.

To perform meaningful MD simulations, an accurate force field is required. A force field is a set of parameters that describes the potential energy of a system of atoms and is crucial for calculating the forces between them. nih.govacs.orguq.edu.au For novel molecules like this compound, specific force field parameters may need to be developed and validated, often using quantum mechanical calculations. acs.orgnih.govnih.gov

Detailed Research Findings from Analogous Systems

Computational studies on other substituted piperidines have successfully used molecular mechanics calculations to predict conformer energies. nih.gov These studies demonstrate that electrostatic interactions play a significant role in determining the conformational preferences, especially in protonated piperidinium (B107235) salts. nih.gov

Based on these findings for analogous systems, MD simulations of this compound would likely reveal a strong preference for the equatorial orientation of the hexyl group. The dynamic behavior would be characterized by the interplay between the piperidine ring's conformational flexibility and the various conformations adopted by the hexyl chain.

The results of such simulations can be summarized in data tables, providing a quantitative understanding of the molecule's dynamic properties.

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial Hexyl | 0.00 | >95 |

| 2 | Axial Hexyl | >2.0 | <5 |

This table is a hypothetical representation based on data from analogous 3-alkylpiperidines and general principles of conformational analysis. Actual values would need to be determined from specific MD simulations of this compound.

Table 2: Key Dynamic Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Predicted Value |

| Ring Inversion Barrier | Energy barrier for chair-to-chair interconversion of the piperidine ring. | 10-12 kcal/mol |

| Dihedral Angle (C2-C3-Cα-Cβ) | Torsional angle of the first two carbons of the hexyl chain relative to the ring. | Predominantly anti and gauche conformations |

| Solvent Accessible Surface Area (SASA) | A measure of the molecule's exposure to the solvent. | Dependent on the conformation of the hexyl chain |

This table illustrates the types of data that can be extracted from MD simulations. The values are estimates based on known properties of similar molecules.

Biological Activity and Mechanistic Elucidation of 3 Hexylpiperidine Derivatives

Receptor Interaction Profiles

Histamine (B1213489) Receptor Modulation (e.g., H3R Antagonism)

The piperidine (B6355638) moiety is a critical structural feature for the activity of certain dual-acting histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands. nih.gov The H3 receptor, a G protein-coupled receptor highly expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic nerve terminals to modulate the release of histamine. nih.govwikipedia.org It also functions as a heteroreceptor, regulating the release of other key neurotransmitters like acetylcholine and glutamate. wikipedia.org Antagonism of the H3R leads to an increase in histamine release, which in turn promotes wakefulness and cognitive functions. wikipedia.org

Consequently, H3R antagonists are investigated for treating a range of CNS disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. nih.govwikipedia.org Studies on various carbamate derivatives containing a piperidine ring have shown moderate antagonist affinities at guinea-pig histamine H3 receptors, with pA2 values ranging from 6.11 to 6.76. nih.gov The design of dual-acting ligands that target both H3R and other receptors, such as sigma receptors, represents a modern approach to developing therapies for complex neurological conditions. nih.govfrontiersin.org For instance, the clinically approved drug pitolisant, used for narcolepsy, exhibits affinity for both H3 and sigma-1 receptors. nih.gov

Sigma Receptor Ligand Activity (e.g., σ1R and σ2R Affinity)

Piperidine derivatives have been extensively studied as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.netnih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. frontiersin.org The σ1 receptor is a unique ligand-regulated protein chaperone at the endoplasmic reticulum, while the σ2 receptor has been identified as the TMEM97 protein. researchgate.net

Research has shown that piperidine-based compounds can exhibit high affinity and selectivity for either σ1 or σ2 receptors. For example, certain 4-methylpiperidine derivatives linked through an alkyl chain to a phenoxy ring demonstrate potent binding to the σ1 receptor, with some compounds showing subnanomolar Ki values. uniba.itnih.gov In one study, replacing a piperazine N-atom with a methine group to form a piperidine analog (compound 24) resulted in a putative σ2 agonist with an EC50 of 1.40 µM in antiproliferation assays. nih.gov The affinity of these derivatives can be precisely quantified, as shown in the table below, highlighting the potential for developing highly specific sigma receptor ligands.

| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Reference |

|---|---|---|---|

| PB28 (Piperazine Analog) | 0.38 | 0.68 | nih.gov |

| Amide 36 (Piperazine Analog) | 0.11 | 179 | nih.gov |

| Piperidine Analog 15 | 33.5 | 18.1 | nih.gov |

| Piperidine Analog 24 | 12.8 | 11.0 | nih.gov |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34-1.18 | 52.3-809 | uniba.it |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89-1.49 | - | uniba.it |

Structural Determinants of Receptor Binding Specificity (e.g., Piperidine Moiety, Protonation State, Alkyl Chain Influence)

The specificity of piperidine derivatives for their target receptors is governed by a combination of structural features. The piperidine moiety itself is a crucial element for interaction with both histamine H3 and sigma receptors. nih.gov Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form key ionic interactions within the receptor binding pocket.

The substitution pattern on the piperidine ring and the nature of the attached alkyl chain significantly influence affinity and selectivity.

Piperidine Moiety: The substitution of a more flexible piperidine ring for a piperazine ring has been shown to be a critical factor for achieving dual H3/σ1 receptor activity. nih.gov In the context of sigma receptors, the presence of a 4-methyl substituent on the piperidine ring can confer optimal interaction with the σ1 subtype. uniba.it However, increasing the degree of methylation in the piperidine ring can also progressively decrease affinity. nih.gov

Protonation State: The basicity of the piperidine nitrogen is essential for forming a salt bridge with acidic residues, such as aspartate, in the binding sites of many G protein-coupled receptors. This electrostatic interaction is a primary anchor for many ligands. Computational studies have revealed that hydrogen bond interactions with residues like ASP29 are largely responsible for high binding affinity to the σ2 receptor. researchgate.net

Alkyl Chain Influence: The alkyl chain, such as a hexyl group, connects the basic piperidine head to a hydrophobic region of the ligand. This chain's length and flexibility are critical for correctly positioning the molecule within the binding site to engage with hydrophobic pockets. For phenoxyalkylpiperidines, a 3- to 4-methylene chain linking the piperidine to a hydrophobic portion like a phenoxy ring confers potent binding to the σ1 receptor. uniba.it

Enzymatic Modulation Mechanisms

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Derivatives of piperidine have been identified as potent inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BChE). nih.gov BChE plays a role in hydrolyzing acetylcholine and its inhibition is considered a viable therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov

Several studies have synthesized and evaluated piperidine-based compounds for their cholinesterase inhibitory activity. For example, a series of piperidine-3-carbohydrazide-hydrazones were screened, with some compounds showing potent activity against BChE. nih.gov Compound 3j from this series emerged as a highly effective BChE inhibitor with a mixed-type inhibition mechanism. nih.gov Similarly, aryl-1,2,3-triazolyl N-benzylpiperidines have been developed as exceptionally potent and selective human BChE (hBuChE) inhibitors. researchgate.net One compound from this class proved to be one of the most potent and selective hBuChE inhibitors reported, demonstrating the potential of the piperidine scaffold in designing powerful enzyme inhibitors. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3g | AChE | 4.32 µM | nih.gov |

| Compound 3j | BuChE | 1.27 µM | nih.gov |

| Compound 11 (Aryl-triazolyl benzylpiperidine) | hBuChE | 0.17 nM | researchgate.net |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) family consists of receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes like proliferation, angiogenesis, and migration. frontiersin.orgnih.gov Aberrant activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs a significant target for therapeutic intervention. frontiersin.orgnih.gov Small-molecule inhibitors of FGFR typically act by competing with ATP at the intracellular kinase domain, thereby blocking the downstream signaling cascade. frontiersin.org

While many FGFR inhibitors are based on other heterocyclic scaffolds, the piperidine ring has been incorporated into the design of novel inhibitors. researchgate.net For instance, in the development of new 5-substituted-3-(4-substitutedbenzylidene)indolin-2-one derivatives, modifications included replacing a terminal piperazine ring with other six-membered rings like 4-hydroxypiperidine. researchgate.net This highlights the utility of the piperidine scaffold in exploring the structural requirements for FGFR inhibition. The goal of such modifications is often to improve potency and selectivity, particularly to develop pan-FGFR inhibitors or selective inhibitors for specific isoforms like FGFR2/3, while potentially overcoming mutations that confer resistance to first-generation drugs. nih.gov

General Enzyme Inhibition Principles within the Piperidine Class (e.g., Tyrosinase)

The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and natural products, contributing significantly to their interaction with various enzymes. The inhibitory activity of piperidine derivatives often stems from the basic nitrogen atom, which can participate in crucial hydrogen bonding or ionic interactions within the active site of an enzyme. Furthermore, the conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for optimal positioning of its substituents to interact with specific residues of the enzyme's binding pocket.

A notable example of enzyme inhibition by piperidine-containing compounds is their activity against tyrosinase. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. Piperidine derivatives have been investigated as tyrosinase inhibitors, with their mechanism often involving the chelation of the copper ions in the enzyme's active site through the piperidine nitrogen and other suitably positioned functional groups. This interaction prevents the binding of the natural substrate, L-tyrosine, thereby inhibiting the enzymatic cascade that leads to melanin production. The hydrophobic nature of substituents on the piperidine ring can also enhance binding affinity through interactions with hydrophobic pockets within the enzyme. While direct studies on 3-hexylpiperidine as a tyrosinase inhibitor are limited, the presence of the lipophilic hexyl chain suggests a potential for favorable hydrophobic interactions within the enzyme's active site, a common feature in many potent enzyme inhibitors.

Molecular Chaperone Activity (Pharmacoperone Function)

Certain small molecules, known as pharmacological chaperones or pharmacoperones, can act as folding assistants for mutated proteins that are misfolded but still retain potential function. This is a particularly relevant therapeutic strategy for lysosomal storage diseases, where genetic mutations often lead to the production of misfolded lysosomal enzymes that are prematurely degraded by the cell's quality control systems. nih.govnih.gov While specific data on this compound as a pharmacoperone is not extensively documented, the underlying principles of pharmacoperone action can be applied to molecules of its structural class.

Pharmacoperones are typically small, cell-permeable molecules that can selectively bind to a misfolded target protein. nih.govsemanticscholar.org This binding helps to stabilize the protein's conformation, facilitating its correct folding and subsequent trafficking from the endoplasmic reticulum to its designated cellular location, such as the lysosome. nih.govcancer.gov For lysosomal enzymes, once in the acidic environment of the lysosome, the pharmacoperone dissociates from the enzyme, allowing the now correctly folded enzyme to perform its catalytic function. nih.gov The lipophilic nature of a hexyl group in this compound could potentially enhance its ability to cross cellular membranes and interact with the hydrophobic cores of misfolded proteins.

Mechanism of Corrective Protein Folding

The mechanism by which pharmacological chaperones facilitate the correct folding of proteins is a process of thermodynamic stabilization. nih.gov Misfolded proteins exist in a higher energy state compared to their correctly folded native conformation. Pharmacoperones bind to a specific site on the misfolded protein, which can be the active site or an allosteric site, and this binding event lowers the free energy of the protein-chaperone complex. nih.gov This stabilization shifts the conformational equilibrium towards the correctly folded state, allowing the protein to pass the stringent quality control checkpoints of the endoplasmic reticulum. cancer.gov

The interaction between the pharmacoperone and the protein is often highly specific, relying on a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chemical structure of the chaperone is critical for its efficacy. For a molecule like this compound, the piperidine ring can provide a rigid scaffold, while the hexyl chain offers a flexible, hydrophobic component that could adapt to the surface of a misfolded protein, shielding exposed hydrophobic patches that would otherwise lead to aggregation and degradation.

Relevance to Lysosomal Enzyme Function

The primary relevance of pharmacological chaperone activity to lysosomal enzyme function lies in the treatment of lysosomal storage diseases (LSDs). LSDs are a group of over 50 inherited metabolic disorders caused by defects in lysosomal function, most commonly due to a deficiency of a single lysosomal enzyme. fondazionetelethon.it This deficiency leads to the accumulation of undigested or partially digested macromolecules within the lysosome, resulting in cellular dysfunction and a wide range of clinical symptoms.

Many mutations associated with LSDs result in enzymes that are synthesized but misfolded, leading to their retention and degradation in the endoplasmic reticulum. cancer.gov Pharmacological chaperones that can rescue these misfolded enzymes and facilitate their transport to the lysosome can restore a sufficient level of enzymatic activity to ameliorate the disease phenotype. semanticscholar.orgfondazionetelethon.it The ability of small molecules like piperidine derivatives to act as pharmacoperones offers a promising therapeutic avenue for certain LSDs. The development of such compounds requires a deep understanding of the structure of the target enzyme and the nature of the misfolding caused by the specific mutation.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors and in other therapeutic applications. These studies typically involve systematic modifications of the piperidine scaffold and its substituents to identify key structural features that govern biological activity.

For 3-alkylpiperidines, including the this compound scaffold, several structural aspects can be modulated to influence their biological effects:

Length and Branching of the Alkyl Chain: The length and branching of the alkyl group at the 3-position can significantly impact the compound's lipophilicity and steric profile. A longer alkyl chain, such as the hexyl group, generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target protein. However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or unfavorable interactions.

Stereochemistry at the 3-Position: The chiral center at the 3-position of the piperidine ring can lead to enantiomers with different biological activities. The spatial orientation of the alkyl group can be critical for fitting into a specific binding pocket of a target protein.

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. The presence of a hydrogen atom allows for hydrogen bonding, while substitution with various functional groups can alter the compound's basicity, polarity, and steric bulk, thereby influencing its binding affinity and selectivity.

Substitution on the Piperidine Ring: The introduction of other substituents on the carbon atoms of the piperidine ring can further modulate the compound's properties. For example, the addition of hydroxyl or carbonyl groups can introduce new points of interaction with the target protein.

The following table summarizes hypothetical SAR trends for 3-alkylpiperidine derivatives based on general principles observed in related compound series.

| Modification | Effect on Potency | Rationale |

| Increase in alkyl chain length from C1 to C6 at the 3-position | Potential increase | Enhanced hydrophobic interactions with the target's binding pocket. |

| Introduction of branching in the alkyl chain | Variable | May increase or decrease potency depending on the specific steric requirements of the binding site. |

| Substitution on the piperidine nitrogen with a bulky group | Potential decrease | Steric hindrance may prevent optimal binding to the target. |

| Introduction of a hydroxyl group on the piperidine ring | Potential increase | Can form additional hydrogen bonds with the target enzyme. |

These general principles guide the rational design of more potent and selective this compound derivatives for various biological targets. However, experimental validation through synthesis and biological testing is essential to confirm these hypotheses.

Applications in Medicinal Chemistry and Chemical Biology

Development of Multi-Target Directed Ligands (MTDLs) Featuring the 3-Hexylpiperidine Core

The complexity of many diseases, such as Alzheimer's, has spurred the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govchemrxiv.orgrsc.org The this compound scaffold has proven to be an effective framework for constructing such MTDLs. For instance, derivatives of this compound have been investigated for their potential in treating Alzheimer's disease by simultaneously targeting key enzymes involved in its pathology. nih.govebi.ac.uk

One notable area of research involves the design of ligands that can modulate both histamine (B1213489) H3 receptors (H3R) and sigma-1 receptors (σ1R), both of which are implicated in neurological and pain-related disorders. nih.gov By attaching various functional groups to the this compound core, researchers can fine-tune the affinity and selectivity of these ligands for their respective targets. For example, a series of piperidine (B6355638) derivatives were synthesized and evaluated for their dual-acting potential on H3R and σ1R, with some compounds showing high affinity for both receptors. nih.gov This dual-action approach may offer improved therapeutic efficacy and a better side-effect profile compared to single-target agents.

Another application of the this compound scaffold in MTDL development is in the creation of aromatase inhibitors. The compound 3-(4-Amino-phenyl)-3-hexyl-piperidine-2,6-dione has been synthesized and evaluated for its ability to inhibit mammary tumor growth, demonstrating the versatility of this scaffold in targeting different disease pathways. idrblab.net

Utilization as a Scaffold for Novel Research Probe Discovery

The development of novel research probes is crucial for understanding complex biological processes. The this compound scaffold provides a versatile platform for creating such probes due to its adaptability for chemical modification. These probes can be designed to interact with specific biological targets, allowing for their visualization and functional characterization.

For example, semirigid derivatives of piperidine have been synthesized as probes to investigate the binding sites of phencyclidine (PCP) on the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov Although these specific derivatives showed lower affinity compared to PCP itself, the study highlighted the utility of the piperidine scaffold in exploring receptor-ligand interactions. nih.gov The ability to synthesize and test various conformations of piperidine-based molecules provides valuable insights into the structural requirements for receptor binding.

Furthermore, the concept of using molecular scaffolds to create libraries of fluorescent probes is an emerging paradigm in chemical biology. nih.gov While not directly mentioning this compound, the principle of using a core structure to generate diverse probes is highly relevant. The this compound moiety, with its modifiable hexyl chain and piperidine ring, is an ideal candidate for the development of such libraries, which could be used to screen for new biological targets and imaging agents.

Intermediates in the Synthesis of Pharmaceutically Relevant Compounds and Agrochemicals

The piperidine ring is a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. ijnrd.orggminsights.com The this compound structure, in particular, serves as a key intermediate in the production of a wide range of biologically active molecules. Its presence in a synthetic pathway allows for the introduction of specific structural features that are essential for the final compound's activity.

Piperidine and its derivatives are crucial for synthesizing drugs such as antipsychotics, anesthetics, and antihistamines. gminsights.com The this compound core can be incorporated into these synthetic routes to create novel analogs with potentially improved properties. For instance, the synthesis of various piperidine derivatives often involves the use of piperidine-containing intermediates, which are then further modified to yield the desired final product. ontosight.ainih.gov

In the agrochemical sector, piperidine derivatives are used to synthesize insecticides, herbicides, and fungicides. ijnrd.orggminsights.com The this compound moiety can be utilized to develop new pesticides with enhanced efficacy or improved environmental profiles. The versatility of the piperidine scaffold allows for the creation of a diverse range of agrochemicals, contributing to crop protection and food security. gminsights.com

| Compound Class | Application | Reference |

| Piperidine Derivatives | Pharmaceuticals (Antipsychotics, Anesthetics, Antihistamines) | gminsights.com |

| Piperidine Derivatives | Agrochemicals (Insecticides, Herbicides, Fungicides) | ijnrd.orggminsights.com |

| 3-(4-Amino-phenyl)-3-hexyl-piperidine-2,6-dione | Aromatase Inhibitor | idrblab.net |

Contributions to Neuropharmacological Research and Neurotransmitter System Probing

The nervous system, with its complex network of neurotransmitters and receptors, is a primary focus of pharmacological research. The this compound scaffold has made significant contributions to this field by providing a basis for the development of compounds that can probe and modulate neurotransmitter systems. irispublishers.com

One of the most well-known compounds containing a structure related to this compound is phencyclidine (PCP). escholarship.org Research into PCP and its analogs has been instrumental in understanding the function of the NMDA receptor and its role in neurotransmission. nih.gov The synthesis of various PCP derivatives, including those with modified alkyl chains, has allowed researchers to map the binding site and explore the structure-activity relationships of this important class of compounds.